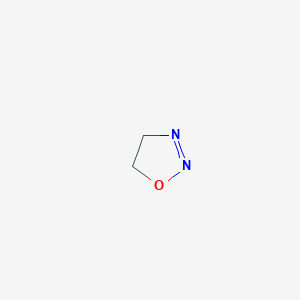
4,5-Dihydro-1,2,3-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-1,2,3-oxadiazole, also known as this compound, is a useful research compound. Its molecular formula is C2H4N2O and its molecular weight is 72.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4,5-Dihydro-1,2,3-oxadiazole serves as an essential building block in the design of novel pharmaceuticals. Its derivatives have been investigated for their biological activities, particularly as potential anticancer agents and in other therapeutic areas.
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, research indicates that certain 1,2,4-oxadiazole derivatives exhibit potent inhibition against human carbonic anhydrases (hCA), which are implicated in cancer progression. Compounds such as 16a showed remarkable inhibitory activity with K_i values in the picomolar range against hCA IX . The introduction of electron-withdrawing groups has been shown to enhance the antitumor activity of these compounds .
Industrial Applications
This compound is also recognized for its role as a key intermediate in various industrial processes.
Synthesis of Ketones
This compound is postulated to be a crucial intermediate in the industrial synthesis of ketones from alkenes. The formation and decay of this compound have been studied extensively using NMR spectroscopy to monitor its reactions under controlled conditions . This synthesis pathway is essential for producing various ketones that are important in pharmaceuticals and agrochemicals.
Alkylation Reactions
Another significant application involves its role in alkylation reactions, particularly in the alkylation of DNA. This property suggests potential applications in biochemistry and molecular biology where selective modification of nucleic acids is required .
Reactive Intermediate
This compound acts as a reactive intermediate in several organic transformations.
Nitrogen Transfer Reagent
Recent findings indicate that this compound can function as a nitrogen transfer reagent, facilitating the transfer of nitrogen atoms to various substrates via elimination reactions involving ketones or aldehydes . This property opens avenues for synthesizing nitrogen-containing compounds that are vital in medicinal chemistry.
Cycloreversion and Nucleophilic Substitution
The compound's ability to undergo cycloreversion and participate in nucleophilic substitution reactions further underscores its versatility as an intermediate in organic synthesis .
Data Tables
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of 1,2,4-oxadiazole derivatives for their ability to inhibit human carbonic anhydrases relevant to cancer therapy. The results indicated that modifications to the oxadiazole ring significantly affected biological activity and selectivity towards cancerous cells while sparing non-cancerous cells .
Case Study 2: Industrial Synthesis Pathway
Research focused on the synthesis pathway involving this compound highlighted its role as an intermediate in producing ketones from alkenes. The study utilized NMR spectroscopy to elucidate reaction mechanisms and identify secondary products formed during decomposition .
Eigenschaften
CAS-Nummer |
13589-37-2 |
|---|---|
Molekularformel |
C2H4N2O |
Molekulargewicht |
72.07 g/mol |
IUPAC-Name |
4,5-dihydrooxadiazole |
InChI |
InChI=1S/C2H4N2O/c1-2-5-4-3-1/h1-2H2 |
InChI-Schlüssel |
JKNSMBZZZFGYCB-UHFFFAOYSA-N |
SMILES |
C1CON=N1 |
Kanonische SMILES |
C1CON=N1 |
Key on ui other cas no. |
13589-37-2 |
Synonyme |
4,5-dihydro-1,2,3-oxadiazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















